molecular formula C13H16N4O3 B6331097 MFCD25951584 CAS No. 857653-91-9

MFCD25951584

Cat. No.: B6331097
CAS No.: 857653-91-9
M. Wt: 276.29 g/mol
InChI Key: XUQIEQPZMKABSN-UHFFFAOYSA-N
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Preparation Methods

The synthesis of (3-Pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethyl)-carbamic acid tert-butyl ester involves several steps. One common method includes the reaction of tert-butoxycarbonylaminoacetic acid with triethylamine in toluene, followed by the addition of isobutylchloroformate . The reaction is typically carried out at low temperatures to ensure the stability of the intermediate products.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

(3-Pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethyl)-carbamic acid tert-butyl ester undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different derivatives, depending on the reagents used.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(3-Pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethyl)-carbamic acid tert-butyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may be used in the study of biological pathways and interactions due to its unique structure.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-Pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethyl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to (3-Pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethyl)-carbamic acid tert-butyl ester include other pyridine and oxadiazole derivatives These compounds share structural similarities but may differ in their chemical properties and applications

Some similar compounds include:

  • Pyridine derivatives
  • Oxadiazole derivatives
  • Other carbamic acid esters

These compounds can be compared based on their reactivity, stability, and applications in various fields of research.

Properties

IUPAC Name

tert-butyl N-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O3/c1-13(2,3)19-12(18)15-8-10-16-11(17-20-10)9-4-6-14-7-5-9/h4-7H,8H2,1-3H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUQIEQPZMKABSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NC(=NO1)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of tert-butoxycarbonylaminoacetic acid (11.0 g, 5.71 mmol) and triethylamine (802 μl, 5.71 mmol) in toluene (30 ml) was cooled to 0° C. and isobutylchloroformate (740 μl, 5.71 mmol) introduced dropwise. The reaction mixture was stirred at 0° C. for 10 min and at rt for 30 min, whereupon N-hydroxyisonicotinamidine (652 mg, 4.76 mmol) and powdered 3 Å molecular sieves (4 g) were added. After heating under reflux for 12 h the reaction was cooled, filtered through celite and the solvent removed in vacuo. The residue was dissolved in EtOAc (200 ml) and washed with water (30 ml) and saturated aqueous NaHCO3 (30 ml), then dried (MgSO4). The solvent was removed and the residue purified by flash chromatography (IH-EtOAc, 2:3) to afford the title compound: RT=2.97 min; m/z (ES+)=277.1 [M+H]+.
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
802 μL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
740 μL
Type
reactant
Reaction Step Two
Name
N-hydroxyisonicotinamidine
Quantity
652 mg
Type
reactant
Reaction Step Three

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